3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
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Overview
Description
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a quinoline derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps in the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, which suggests its potential as a promising anticancer agent. Additionally, it has been reported to induce cell cycle arrest in cancer cells and inhibit cell proliferation. The compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments include its potential as a promising anticancer agent and its ability to inhibit topoisomerase II activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
Future research on 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide should focus on its potential applications in cancer therapy, including its efficacy in vivo and its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its safety profile and potential side effects. The compound's antioxidant activity should also be further investigated to determine its potential as a therapeutic agent in other diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using different methods, including the condensation reaction of 3-chlorobenzoyl chloride with 2-hydroxy-6-methylquinoline, followed by the reaction with 4-ethoxyaniline in the presence of a base. The final product is obtained by the reaction of the intermediate with benzyl chloride in the presence of a base.
Scientific Research Applications
The compound has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. It has been reported to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division.
properties
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-10-8-22(9-11-23)29(26(31)18-5-4-6-21(27)15-18)16-20-14-19-13-17(2)7-12-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKSYRJILXZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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